Etifoxine
Overview
Description
Etifoxine is a nonbenzodiazepine anxiolytic agent, primarily indicated for the short-term management of adjustment disorder, specifically instances of situational depression accompanied by anxiety, such as stress-induced anxiety . It was developed in the 1960s and introduced for medical use in France in 1979 . This compound is marketed under the trade name Stresam among others .
Mechanism of Action
Target of Action
Etifoxine, a non-benzodiazepine anxiolytic drug, primarily targets the GABA-A receptors and the translocator protein (TSPO) . These targets play a crucial role in modulating GABAergic neurotransmission and neurosteroid synthesis .
Mode of Action
This compound interacts with its targets through a dual mechanism. Firstly, it has a direct positive allosteric effect on GABA-A receptors . Secondly, it stimulates the translocator protein (TSPO), leading to the production of neurosteroids . This interaction results in modulation of GABAergic neurotransmission and neurosteroid synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic neurotransmission pathway. By modulating this pathway, this compound enhances the inhibitory effects of GABA in the nervous system . Additionally, this compound stimulates the synthesis of neurosteroids, which are potent modulators of GABA-A receptors .
Pharmacokinetics
This compound exhibits high bioavailability (90%) and is primarily metabolized in the liver . It has a protein binding capacity of 88-95% . The elimination half-life of this compound is approximately 6 hours, while its metabolite, diethylthis compound, has a half-life of about 20 hours . This compound is mainly excreted through urine, but also through bile .
Result of Action
The action of this compound results in neuroprotective, neuroplastic, and anti-inflammatory effects . These effects are thought to arise due to its modulation of GABAergic neurotransmission and neurosteroid synthesis . It has been shown to be effective in treating anxiety disorders and promoting peripheral nerve healing .
Action Environment
This suggests that the gut environment could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Etifoxine possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis . It interacts with the β2/β3 subunits of the GABA A receptor .
Cellular Effects
This compound has been shown to have neuroprotective effects in various models of brain injury . It reduces pro-inflammatory cytokines levels without affecting anti-inflammatory cytokines levels in injured rats, reduces macrophages and glial activation, and reduces neuronal degeneration .
Molecular Mechanism
This compound’s molecular mechanism of action involves the modulation of GABAergic neurotransmission and neurosteroid synthesis . Studies of recombinant GABA A receptors have shown that this compound-stimulated GABAergic transmission persists in the absence of α or γ subunits, suggesting that it is the β subunit of the GABA A receptor that is critical for this compound binding .
Temporal Effects in Laboratory Settings
In a rat model of traumatic brain injury, this compound treatment reduced pro-inflammatory cytokines levels, macrophages and glial activation, and neuronal degeneration . After 2 days of this compound treatment, behavioral impairments were significantly reduced .
Dosage Effects in Animal Models
In a mice model, memory impairments were fully alleviated by this compound administered at anxiolytic doses (12.5-50mg/kg) . In addition, markers of oxidative stress and apoptosis were decreased in the hippocampus of these animals .
Metabolic Pathways
It is known that the effects of this compound are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .
Transport and Distribution
It is known that this compound does not bind to the benzodiazepine receptor, though its effects are similar to that of benzodiazepines .
Subcellular Localization
It is known that this compound acts as a GABA A receptor positive allosteric modulator .
Preparation Methods
Etifoxine is a benzoxazine derivative. The synthetic route involves the reaction of 6-chloro-4-methyl-4-phenyl-4H-benzo[d][1,3]oxazin-2-amine with ethylamine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the proper formation of the benzoxazine ring . Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Etifoxine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including diethylthis compound.
Substitution: Substitution reactions can occur at the chloro or phenyl groups, leading to the formation of different analogs.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions are typically metabolites or analogs with modified pharmacological properties .
Scientific Research Applications
Etifoxine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzoxazine derivatives.
Biology: This compound is studied for its effects on neurotransmission and neurosteroid synthesis.
Industry: This compound is used in the pharmaceutical industry for the development of anxiolytic medications.
Comparison with Similar Compounds
Etifoxine is unique compared to other anxiolytic compounds due to its dual mechanism of action. Similar compounds include:
Benzodiazepines: Such as diazepam and lorazepam, which primarily act on GABA-A receptors but have a different chemical structure.
Buspirone: An anxiolytic that acts on serotonin receptors rather than GABA-A receptors.
Clonazepam: Another benzodiazepine with similar anxiolytic effects but different pharmacokinetic properties.
This compound’s unique combination of GABA-A receptor modulation and TSPO stimulation sets it apart from these compounds, offering a distinct therapeutic profile with potentially fewer side effects .
Properties
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCYJFUEJQSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865010 | |
Record name | Etifoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21715-46-8 | |
Record name | Etifoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21715-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etifoxine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etifoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etifoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIFOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24X82MX4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
Record name | Etifoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of Etifoxine?
A1: this compound exerts its effects through two main mechanisms:
- Direct modulation of GABAA receptors: [, , , ] this compound acts as a positive allosteric modulator of GABAA receptors, particularly the β2 and/or β3 subunits. [, ] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased chloride ion influx and neuronal hyperpolarization.
- Indirect modulation of GABAA receptors via neurosteroidogenesis: [, , , , ] this compound binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. [, , , ] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABAA receptors.
Q2: Does this compound's binding affinity for TSPO directly correlate with its neurosteroidogenic efficacy?
A2: Research suggests that binding affinity alone may not be the sole determinant of neurosteroidogenic efficacy. While this compound displays a lower binding affinity for TSPO compared to other ligands like XBD173 and diazepam, it demonstrates a significantly higher potency in enhancing pregnenolone synthesis. [] This discrepancy suggests that other factors, such as residence time at the binding site, might play a crucial role. []
Q3: What are the downstream effects of this compound's interaction with TSPO?
A3: this compound's binding to TSPO, apart from stimulating neurosteroidogenesis, also contributes to:
- Neuroprotection: this compound has demonstrated neuroprotective effects in various experimental models of neurological disorders, including traumatic brain injury [, ], Parkinson's disease [], and multiple sclerosis. [] These protective effects are attributed to the modulation of mitochondrial function and the reduction of oxidative stress and inflammation.
- Neurite outgrowth and nerve regeneration: Studies have shown that this compound promotes neurite outgrowth in PC12 cells, both independently and synergistically with glial-derived neurotrophic factor (GDNF). [] In vivo studies using rat models of sciatic nerve injury demonstrated that this compound treatment accelerates axonal regeneration and improves functional recovery. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C17H15ClN2O and a molecular weight of 298.76 g/mol. []
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided abstracts don't delve into detailed spectroscopic data, they do mention the use of techniques like high-performance liquid chromatography (HPLC) for analyzing this compound and its related substances. [] This suggests the existence of chromatographic and potentially other spectroscopic data for this compound.
Q6: What is the typical route of administration for this compound, and what is its bioavailability?
A6: this compound is primarily administered orally. [, ] While specific bioavailability data isn't provided in the abstracts, one study mentions achieving a maximum plasma concentration of 0.31 nM after oral administration of 50 mg three times daily. []
Q7: How is this compound metabolized and excreted?
A7: The provided research papers do not delve into the specifics of this compound's metabolic pathways and excretion routes.
Q8: What in vitro models have been used to study the effects of this compound?
A8: Researchers have employed PC12 cells, a rat pheochromocytoma cell line, to investigate the neurotrophic and neuroprotective properties of this compound. [, ] These cells are a well-established model for studying neurite outgrowth and neuronal differentiation.
Q9: Which animal models have been employed to assess this compound's therapeutic potential?
A9: Several animal models, primarily using rats and mice, have been utilized to evaluate the effects of this compound in various conditions, including:
- Rat sciatic nerve injury models: These models, involving freeze injury or complete transection of the sciatic nerve, have been instrumental in demonstrating this compound's ability to promote axonal regeneration and functional recovery. [, , ]
- Mouse models of neurodegenerative diseases: this compound's neuroprotective effects have been explored in mouse models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) [] and multiple sclerosis induced by experimental autoimmune encephalomyelitis (EAE). []
- Rat model of brain edema: The efficacy of this compound in preventing and treating brain edema has been assessed using a rat model induced by triethyltin (TET). []
Q10: Are there any clinical trials investigating the efficacy of this compound in humans?
A10: Yes, several clinical trials have been conducted to assess the efficacy and safety of this compound in humans, primarily focusing on its anxiolytic properties. Studies have compared this compound to other anxiolytics like lorazepam, buspirone, and phenazepam in patients with adjustment disorders with anxiety. [, , , ]
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